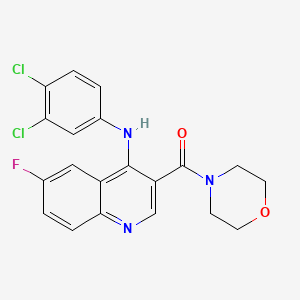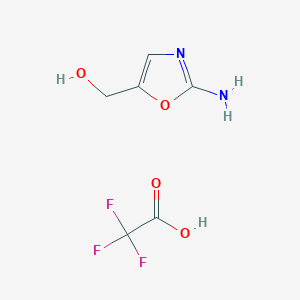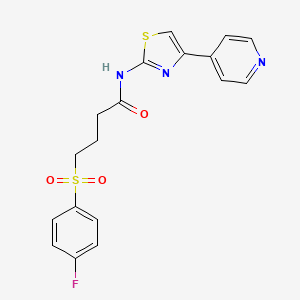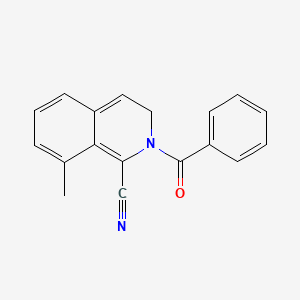
(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been used in various studies to investigate its potential as a therapeutic agent for treating different diseases.
科学的研究の応用
Synthesis and Structural Analysis
One research area involves the synthesis of complex molecules incorporating the morpholino group and various substitutions on the quinolin and phenyl rings. For instance, studies have focused on the synthesis of compounds with potential antitumor activity, such as the synthesis and crystal structure analysis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone. This compound was synthesized via condensation reactions and showed distinct inhibition on the proliferation of various cancer cell lines, indicating its potential therapeutic applications (Zhi-hua Tang & W. Fu, 2018).
Additionally, compounds similar to the target molecule have been developed as potential imaging agents for diseases such as Parkinson's disease. For example, HG-10-102-01, a compound with a morpholino group and various substitutions, was synthesized for imaging of the LRRK2 enzyme in Parkinson's disease using positron emission tomography (PET) (Min Wang et al., 2017).
Biological Applications
Research on derivatives of quinoline and morpholine has also explored their antibacterial activities. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group demonstrated significant potency against Gram-positive and Gram-negative bacteria, showcasing the impact of molecular structure on antibacterial efficacy (Y. Kuramoto et al., 2003).
Another study focused on the synthesis and structural exploration of a novel bioactive heterocycle, specifically (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. This research provided insights into the compound's antiproliferative activity and detailed structural characteristics through X-ray diffraction studies, highlighting the stability and interaction patterns within the molecule (S. Benaka Prasad et al., 2018).
作用機序
Target of Action
The primary targets of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone are Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFRs are a type of protein found on the surface of cells and they play a crucial role in cell growth and division. HDACs, on the other hand, are enzymes that regulate the acetylation status of histones, thereby controlling gene expression.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It specifically inhibits EGFR, thereby preventing the phosphorylation of AKT and ERK, two proteins involved in cell signaling pathways that control cell growth and survival . Additionally, it also inhibits HDAC, leading to increased levels of acetylation in histones H3 and H4 .
Biochemical Pathways
The compound affects the EGFR signaling pathway and the histone acetylation process. By inhibiting EGFR, it disrupts the downstream signaling pathways, including the PI3K/AKT and the MAPK/ERK pathways, which are crucial for cell proliferation and survival . By inhibiting HDAC, it alters the acetylation status of histones, thereby affecting gene expression.
Pharmacokinetics
Its ability to inhibit egfr and hdac in cell-free kinase assays and in animal experiments suggests that it is likely to be well-absorbed and distributed in the body .
Result of Action
The inhibition of EGFR and HDAC by this compound leads to a decrease in cell proliferation and an increase in histone acetylation .
特性
IUPAC Name |
[4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3O2/c21-16-3-2-13(10-17(16)22)25-19-14-9-12(23)1-4-18(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEPPLZHVKOVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2583038.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline](/img/structure/B2583039.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2583040.png)
![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2583041.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2583042.png)



![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)


![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)
![2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2583060.png)
